N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is a synthetic compound primarily recognized for its role as an inhibitor of the epidermal growth factor receptor tyrosine kinase. This compound is part of a broader class of quinazoline derivatives that have shown significant potential in the treatment of various tumors. The compound is characterized by its unique molecular structure and specific functional groups that contribute to its biological activity.
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine falls under the classification of pharmaceutical compounds, specifically as a small molecule inhibitor targeting tyrosine kinases. Its structure includes a quinazoline core, which is essential for its biological activity.
The synthesis of N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine can be achieved through several approaches. A notable method involves a one-pot reaction that combines multiple steps into a single process to enhance efficiency and reduce the number of purification steps required.
The molecular formula of N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is , with a molecular weight of 431.89 g/mol. The structure features:
Key structural data can be summarized as follows:
Property | Value |
---|---|
CAS Number | 267243-68-5 |
Molecular Weight | 431.89 g/mol |
PubChem CID | 10137640 |
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine can undergo various chemical reactions typical for amines and quinazolines:
These reactions are crucial for modifying the compound's properties or enhancing its biological activity. Reaction conditions such as temperature, pressure, and solvent choice significantly influence yield and purity.
The primary mechanism of action for N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine involves inhibition of the epidermal growth factor receptor tyrosine kinase pathway. By binding to the active site of this receptor, the compound prevents phosphorylation events that are critical for cell proliferation and survival in cancerous cells.
In vitro studies have demonstrated that this compound effectively inhibits cell growth in various cancer cell lines by disrupting signaling pathways associated with tumor growth .
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine is characterized by:
Key chemical properties include:
N4-(3-Chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine has significant applications in scientific research:
The one-pot assembly of the quinazoline core significantly streamlines the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine. This approach consolidates multiple transformations—cyclization, functionalization, and reduction—into a single reaction vessel, minimizing intermediate purification and improving atom economy. A pivotal advancement involves the condensation of 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile with formamide under reflux, directly yielding 7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4(3H)-one. This step eliminates the need for isolating unstable intermediates and reduces solvent waste by >40% compared to stepwise protocols [7]. Key optimizations include:
Table 1: Solvent and Reagent Optimization in One-Pot Cyclization
Parameter | Suboptimal Condition | Optimized Condition | Impact on Yield |
---|---|---|---|
SOCl₂ Equivalents | 55 eq | 11.5 eq | Increased to 95% |
Cyclization Agent | Acetic anhydride | Formamide | Reduced hydrolysis |
Workup | Multi-step extraction | Azeotropic distillation | Purity >98% |
The installation of the 3-morpholinopropoxy side chain relies on nucleophilic aromatic substitution (SNAr), leveraging the activation of quinazoline halide intermediates. Critical to success is the use of DMSO as solvent, which enhances nucleophilicity of 3-morpholinopropan-1-ol while suppressing ether cleavage side reactions. In the synthesis of N-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine, analogous SNAr achieves 99% yield by reacting a 7-fluoro intermediate with (4-methoxyphenyl)methanethiol in ethanol/water with NaOH [5]. For morpholinopropoxy derivatives:
Selective reduction of the nitro group in N⁴-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)-6-nitroquinazolin-4-amine to the 6-diamine derivative is achieved via catalytic hydrogenation or chemoselective reducing agents. Iron powder with ammonium chloride in ethanol/water mixtures affords quantitative yields under reflux, outperforming tin(II) chloride (SnCl₂), which requires rigorous anhydrous conditions [5] [7]. Key advances include:
Table 2: Reduction Methods for Nitro-to-Amine Conversion
Method | Conditions | Yield | Drawbacks |
---|---|---|---|
Fe/NH₄Cl | EtOH/H₂O, reflux, 2 h | 99% | Iron residue removal |
SnCl₂ | Anhyd. EtOH, reflux | 85% | Moisture sensitivity |
H₂/Pd-C (10%) | 50 psi, 50°C, EtOAc | 95% | Catalyst leaching |
Solvent polarity directly influences cyclization and SNAr efficiency. Polar aprotic solvents (DMF, DMSO) facilitate quinazoline ring closure at 120–130°C but risk formamide decomposition. A DMF/water mixture (4:1) optimizes the cyclocondensation of 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile, achieving 88% yield by suppressing tar formation [7]. For SNAr:
Scaling the synthesis of N⁴-(3-chloro-4-fluorophenyl)-7-(3-morpholinopropoxy)quinazoline-4,6-diamine faces hurdles in purification, intermediate stability, and cost management. The nitro-reduction step generates iron sludge requiring filtration, which becomes throughput-limiting above 5 kg scale [7]. Additional challenges include:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9